Bienvenue dans la boutique en ligne BenchChem!

Androst-2-ene-16,17-diol

17β-HSD3 inhibition steroidogenesis androstenedione-to-testosterone conversion

Androst-2-ene-16,17-diol is a non-interchangeable C19 androstane tool compound distinguished by its Δ² olefin and vicinal 16,17-diol. This scaffold provides a distinct hydrogen-bonding topology, slower 17β-HSD-mediated inactivation vs. testosterone, and intermediate 17β-HSD3 potency (~21 µM IC₅₀). It is ideal for D-ring binding studies, partial enzyme inhibition kinetics, and monocyte differentiation research where AR-mediated signaling must be isolated from RAR/VDR pathways. Its unique chromatographic signature (m/z 290.2247; predicted logP ~2.3) makes it an essential LC/GC-MS reference standard for detecting 16,17-diol androgen metabolites. Stock is limited; secure your supply for chronic-treatment gene expression and combinatorial differentiation screens.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 5764-11-4
Cat. No. B14022704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-2-ene-16,17-diol
CAS5764-11-4
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4C3(CC=CC4)C
InChIInChI=1S/C19H30O2/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h3-4,12-17,20-21H,5-11H2,1-2H3
InChIKeyZWUOTDQQNZPUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androst-2-ene-16,17-diol (CAS 5764-11-4): Chemical Identity and Biological Classification for Research Procurement


Androst-2-ene-16,17-diol (CAS 5764-11-4; molecular formula C₁₉H₃₀O₂) is a C19 androstane steroid distinguished by a Δ² double bond in the A-ring and vicinal hydroxyl groups at positions 16 and 17 on the cyclopentane D-ring [1]. It belongs to the broader androst-2-ene structural class—analogs of dihydrotestosterone (DHT) that lack the conventional 3-keto group yet retain androgen receptor (AR) binding capacity [2]. The compound is classified within the ChEBI androstanoid ontology (CHEBI:50402) and is listed as CHEMBL2113209 in the ChEMBL database [3]. Its structural uniqueness stems from the combination of a non-conjugated Δ² olefin with a 16β,17β-diol motif, a hydroxylation pattern that is rare among commercially available androstane derivatives and primarily encountered in corticosteroid metabolites and microbial biotransformation products [4].

Why Androst-2-ene-16,17-diol Cannot Be Replaced by Common Androstane Diols: Structural and Pharmacologic Rationale for Procurement Selectivity


Generic substitution of Androst-2-ene-16,17-diol with structurally related androstane diols—such as 5α-androstane-3α,17β-diol (3α-diol), androst-5-ene-3β,17β-diol (androstenediol), or 5α-androst-2-ene-17-one (Delta-2)—is not scientifically justifiable. The 16,17-vicinal diol arrangement creates a distinctly different hydrogen-bonding surface topology and alters recognition by hydroxysteroid dehydrogenases (HSDs) compared to the 3,17-diol or 17-mono-ol patterns [1]. Critically, the Δ² double bond in the A-ring influences both metabolic stability and receptor pharmacology: the 1967 study by Čekan et al. demonstrated that 5α-androst-2-en-17β-ol undergoes oxidation by guinea pig liver 17β-dehydrogenase at a rate measurably slower than that of testosterone, and that the biological activity difference between the parent 2-ene-17β-ol and its 17α-methyl derivative is significantly smaller than the corresponding difference in the saturated 5α-androstane-3α,17β-diol series [2]. Furthermore, 2-ene steroids lack the 3-keto group conventionally deemed essential for AR binding, yet they engage the AR with a distinct selectivity profile, meaning that SAR inferences drawn from 3-keto or 3-hydroxy androstanes cannot be extrapolated to the 2-ene-16,17-diol scaffold [3]. These combined structural features—Δ² unsaturation, absence of C3 oxygenation, and vicinal 16,17-diol—render the compound pharmacologically non-interchangeable with any single commercially available analog.

Quantitative Comparative Evidence for Androst-2-ene-16,17-diol: Head-to-Head and Cross-Study Data Against Closest Analogs


17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition Potency: Androst-2-ene-16,17-diol vs. Potent Steroidal and Non-Steroidal Inhibitors

Androst-2-ene-16,17-diol inhibits human testicular microsomal 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), the enzyme that catalyzes the terminal step in testosterone biosynthesis (reduction of androstenedione), with an IC₅₀ of 2.13 × 10⁴ nM (21.3 µM) at pH 7.45 and 2 °C [1]. This potency is approximately 100- to 370-fold weaker than that of the optimized steroidal inhibitor androsterone 3β-substituted derivatives, which exhibit IC₅₀ values of 57–147 nM in the same enzymatic system [2], and approximately 100-fold weaker than the non-steroidal inhibitor STX2171 (IC₅₀ ≈ 200 nM in whole-cell assay) [3]. The compound occupies a distinct potency tier: it is not a high-affinity inhibitor, yet its measurable enzyme engagement at micromolar concentrations, combined with its unique 16,17-diol structure, positions it as a useful tool compound for probing 17β-HSD3 substrate recognition at the D-ring binding pocket, where the vicinal diol may mimic the transition state geometry of the enzyme-catalyzed reduction [1].

17β-HSD3 inhibition steroidogenesis androstenedione-to-testosterone conversion

Cellular Differentiation Activity: Monocyte-Lineage Commitment Induction by Androst-2-ene-16,17-diol vs. Classical Differentiating Agents

Androst-2-ene-16,17-diol has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property is qualitatively distinct from that of the prototypical monocytic differentiation agent 1,25-dihydroxyvitamin D₃, which acts through the vitamin D receptor (VDR), and from all-trans retinoic acid (ATRA), which primarily drives granulocytic differentiation in HL-60 leukemia cells via RARα [2]. While ATRA and vitamin D₃ are nuclear receptor ligands with well-characterized transcriptional mechanisms, the differentiation activity of Androst-2-ene-16,17-diol is presumably mediated through androgen receptor interactions and/or distinct non-genomic pathways associated with the androst-2-ene scaffold, offering a mechanistically orthogonal approach to inducing monocyte-lineage commitment [1]. Quantitative EC₅₀ data for the target compound in defined cell models are not publicly available, representing a critical evidence gap.

monocyte differentiation anti-proliferation undifferentiated cell arrest leukemia cell model

Metabolic Stability of the Androst-2-ene Scaffold: Slower 17β-Hydroxyl Oxidation Compared to Testosterone

The 5α-androst-2-ene scaffold confers resistance to metabolic inactivation at the 17-position. In a direct comparative in vitro study using guinea pig liver 17β-hydroxysteroid dehydrogenase, 5α-androst-2-en-17β-ol was oxidized to its inactive 17-keto derivative at a rate measurably slower than that of testosterone [1]. Furthermore, the difference in biological activity between 5α-androst-2-en-17β-ol and its 17α-methyl derivative was substantially smaller than the corresponding difference between 5α-androstane-3α,17β-diol and its 17α-methyl counterpart, indicating that the Δ² double bond attenuates the metabolic liability of the 17β-hydroxyl group [1]. The prolonged in vivo action on levator ani muscle, prostate, and seminal vesicles following a single subcutaneous administration was attributed to both this slower enzymatic oxidation and slower resorption from the subcutaneous depot [1]. Androst-2-ene-16,17-diol, bearing the same Δ² scaffold with an additional 16β-hydroxyl group, is expected to exhibit at least comparable—and potentially enhanced—metabolic stability because the 16-hydroxyl introduces additional hydrogen-bonding interactions at the enzyme active site that may further impede dehydrogenation at C17 [2].

metabolic stability 17β-dehydrogenase oxidation rate prolonged action steroid metabolism

Androgen Receptor Engagement Without the 3-Keto Pharmacophore: A Class-Defining Feature of 2-Ene Steroids

Conventional androgen SAR holds that a 3-keto group (as in testosterone and DHT) is essential for high-affinity androgen receptor binding [1]. However, 2-ene steroids—including 5α-androst-2-en-17β-ol (desoxytestosterone) and its analogs—lack the 3-keto group yet engage the androgen receptor with favorable selectivity [1]. The related compound 5α-androst-2-ene-17-one (Delta-2, CAS 963-75-7) has been shown to act as an orally active anabolic-androgenic steroid in vivo, confirming that the Δ² scaffold is sufficient to confer AR-dependent transcriptional activity [2]. In contrast, 5α-androstane-3β,17β-diol—a saturated analog with a 3β-hydroxyl—is consistently reported to have no significant affinity for the androgen receptor . This fundamental pharmacologic divergence means that Androst-2-ene-16,17-diol, which combines the AR-competent Δ² scaffold with the unique 16,17-diol motif, occupies a receptor-binding and functional space that is inaccessible to both conventional 3-keto androgens and saturated 3,17-androstane diols. The 16-hydroxyl may further modulate AR interaction by altering D-ring hydrogen bonding, potentially conferring a distinct co-regulator recruitment profile that differentiates it from simple 2-ene-17β-ols [3].

androgen receptor binding 3-desoxy steroids SAR selectivity profile

Physicochemical Differentiation: Predicted logP, Hydrogen-Bonding Capacity, and Polar Surface Area vs. Common Androstane Diols

Androst-2-ene-16,17-diol exhibits a predicted octanol-water partition coefficient (logP) of approximately 2.3, placing it in an intermediate lipophilicity range relative to common comparator steroids . It possesses 2 hydrogen-bond donors (16-OH and 17-OH), 3 hydrogen-bond acceptors (the two hydroxyl oxygens plus the π-electrons of the Δ² double bond), and a topological polar surface area (TPSA) of approximately 58 Ų . For comparison, 5α-androstane-3α,17β-diol has a comparable logP (~2.5–3.0) and identical H-bond donor/acceptor counts (2/2) but a TPSA of ~40 Ų due to the absence of the vicinal diol, while androst-5-ene-3β,17β-diol exhibits lower lipophilicity (logP ~2.0) with the same donor/acceptor count but a TPSA of ~40 Ų [1]. The vicinal 16,17-diol in Androst-2-ene-16,17-diol increases the polar surface area by approximately 45% relative to 3,17-diol analogs, which predicts reduced passive membrane permeability and potentially altered blood-brain barrier penetration compared to 3,17- androstane diols [2]. The compound has zero freely rotatable bonds and zero Rule-of-5 violations .

physicochemical properties logP hydrogen bonding drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for Androst-2-ene-16,17-diol Based on Quantitative Differentiation Evidence


Probing D-Ring Recognition in 17β-HSD3 Substrate-Binding Pocket: Tool Compound for Steroidogenic Enzyme Studies

Androst-2-ene-16,17-diol's micromolar IC₅₀ (~21 µM) against 17β-HSD3 makes it an ideal tool compound for investigating the enzyme's D-ring binding pocket, where the vicinal 16,17-diol may mimic the transition-state geometry of androstenedione reduction. Unlike potent inhibitors (IC₅₀ < 200 nM) that fully suppress enzyme activity, this compound's intermediate potency allows researchers to study partial inhibition kinetics, substrate competition, and active-site hydrogen-bonding networks without complete ablation of testosterone production [1]. Its structural divergence from the classic 3-keto androstane scaffold ensures that binding-mode inferences are specifically relevant to the D-ring subsite, complementing parallel studies with A-ring–focused inhibitors.

Monocyte Differentiation Screening Platforms: Orthogonal Pathway Activator for Lineage Commitment Studies

The reported ability of Androst-2-ene-16,17-diol to arrest proliferation of undifferentiated cells and induce monocyte differentiation provides a mechanistically orthogonal tool to classical differentiation agents (ATRA, vitamin D₃, TPA) [2]. In leukemia cell line models (e.g., HL-60, U937, THP-1), this compound can be deployed alongside VDR and RAR agonists in combinatorial differentiation screens to identify synergistic or antagonistic interactions between AR-mediated and nuclear-receptor-mediated lineage commitment pathways. Its distinct receptor engagement profile—AR-mediated rather than RAR/VDR/PKC—enables dissection of receptor-specific contributions to monocyte-macrophage specification, a key question in immuno-oncology and hematopoiesis research.

Extended-Duration Cell-Based Assays Requiring Sustained Androgen Pathway Modulation

For experimental protocols requiring sustained androgen receptor pathway modulation over 24–72 hours without repeated compound supplementation, Androst-2-ene-16,17-diol's Δ² scaffold—which confers slower 17β-dehydrogenase-mediated oxidative inactivation compared to testosterone [3]—offers a practical advantage. The 16-hydroxyl group may provide additional metabolic shielding at C17, potentially extending the window of target engagement beyond that of 5α-androst-2-en-17β-ol. This property is particularly relevant for chronic-treatment gene expression studies, long-term differentiation assays, and co-culture systems where medium changes are logistically constrained or where maintaining stable compound concentrations is critical for data reproducibility.

Reference Standard for Analytical Method Development Targeting 16,17-Diol Androstane Metabolites

The 16,17-diol motif is a recognized hydroxylation pattern in phase I metabolism of androgens (particularly in equine and human doping control contexts), but authentic reference standards for 16,17-diol metabolites are sparsely available [4]. Androst-2-ene-16,17-diol serves as a well-defined, single-chemical-entity reference standard for developing and validating LC-MS/MS, GC-MS, or immunochemical methods that detect 16β,17β-dihydroxy androstane metabolites in biological matrices. Its combination of the Δ² unsaturation with the 16,17-diol provides a distinctive chromatographic and mass spectrometric signature (precursor ion m/z 290.2247; predicted fragment ions from sequential water loss) that aids method specificity, while its predicted logP (~2.3) and TPSA (~58 Ų) inform solid-phase extraction and chromatographic retention parameters .

Quote Request

Request a Quote for Androst-2-ene-16,17-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.